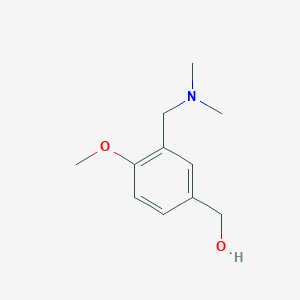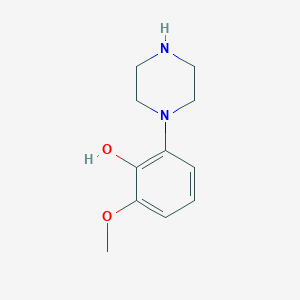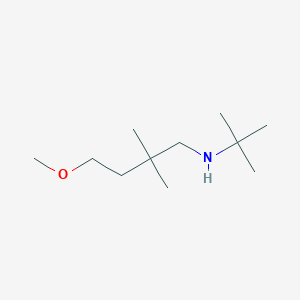
n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine: is an organic compound characterized by a tert-butyl group attached to a 4-methoxy-2,2-dimethylbutan-1-amine backbone. This compound is notable for its unique structural features, which include a bulky tert-butyl group and a methoxy group, contributing to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 4-methoxy-2,2-dimethylbutan-1-ol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in 4-methoxy-2,2-dimethylbutan-1-ol using a suitable protecting group, such as a silyl ether.
Amine Introduction: The protected intermediate is then subjected to nucleophilic substitution with tert-butylamine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Substitution: The tert-butyl group can participate in substitution reactions, especially under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-2,2-dimethylbutanoic acid, while reduction could produce n-(tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bulky substituents on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features may contribute to unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(Tert-butyl)-4-methoxybutan-1-amine: Lacks the dimethyl groups, resulting in different steric and electronic properties.
n-(Tert-butyl)-2,2-dimethylbutan-1-amine: Lacks the methoxy group, affecting its reactivity and interactions.
n-(Tert-butyl)-4-methoxy-2-methylbutan-1-amine: Has only one methyl group, leading to different steric effects.
Uniqueness
n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine is unique due to the combination of a bulky tert-butyl group and a methoxy group on a dimethylbutan-1-amine backbone. This combination imparts distinct steric and electronic properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
N-tert-butyl-4-methoxy-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-10(2,3)12-9-11(4,5)7-8-13-6/h12H,7-9H2,1-6H3 |
InChI-Schlüssel |
LNDQLRZNXRJXTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C)(C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


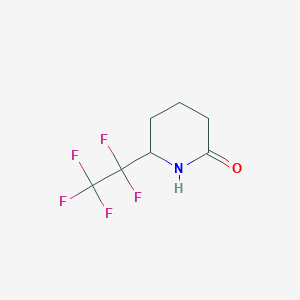
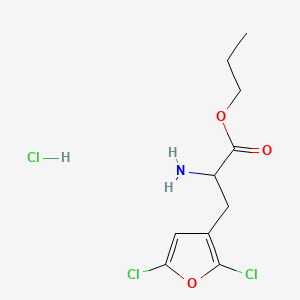
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
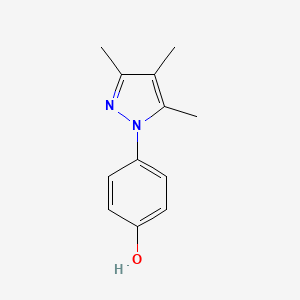
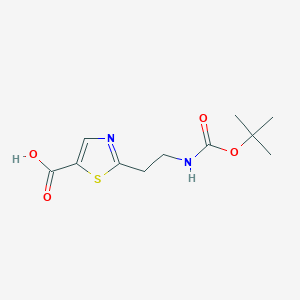
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
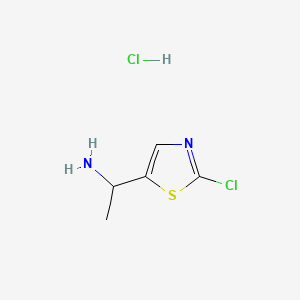
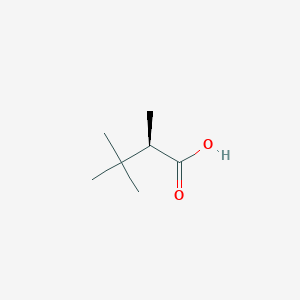
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
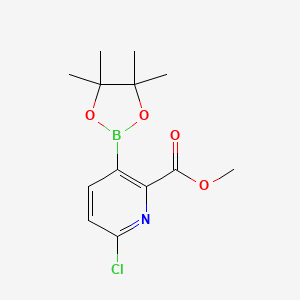
![3-[(4-Carbamothioylpyrimidin-2-yl)amino]benzamide](/img/structure/B13575720.png)
